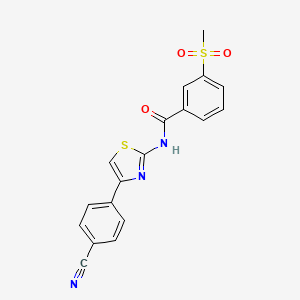
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a cyanophenyl group, and a methylsulfonyl-substituted benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the thiazole derivative.
Attachment of the Benzamide Moiety: The final step involves the coupling of the thiazole-cyanophenyl intermediate with 3-(methylsulfonyl)benzoic acid or its derivatives using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylsulfonyl group.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones from the methylsulfonyl group.
Reduction: Amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
Chemistry
In chemistry, N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific molecular targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the cyanophenyl group are likely to play crucial roles in binding to these targets, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide: Lacks the methylsulfonyl group, which may affect its solubility and biological activity.
N-(4-(4-aminophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide: Contains an amino group instead of a nitrile, potentially altering its reactivity and biological interactions.
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylthio)benzamide: Has a methylthio group instead of a methylsulfonyl group, which may influence its chemical stability and reactivity.
Uniqueness
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methylsulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
特性
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-26(23,24)15-4-2-3-14(9-15)17(22)21-18-20-16(11-25-18)13-7-5-12(10-19)6-8-13/h2-9,11H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWDBPUQZDMIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
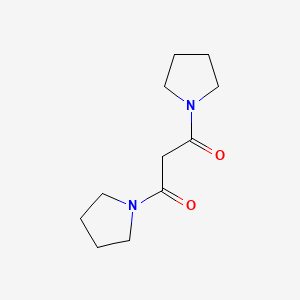
![5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2897884.png)
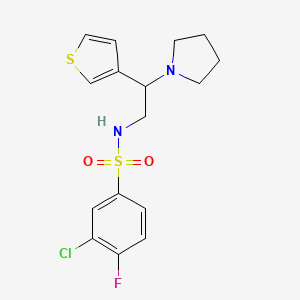
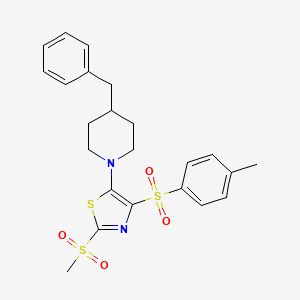
![6-[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B2897888.png)
![(2E)-3-(furan-3-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2897890.png)
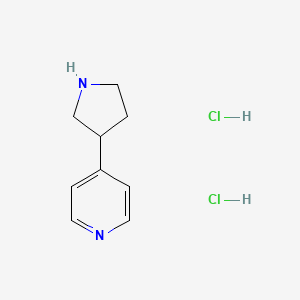
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2897892.png)
![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2897894.png)
![benzyl 2-{8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2897897.png)
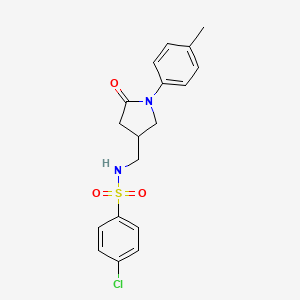
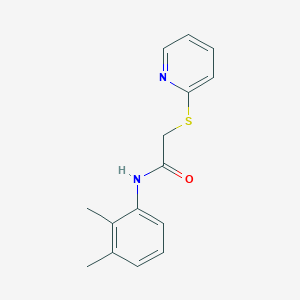
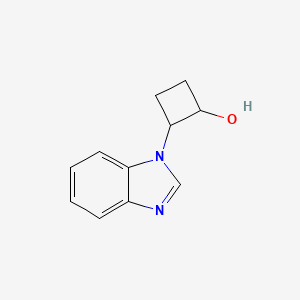
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2897902.png)
